
5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid is a chemical compound with potential applications in various fields such as pharmaceuticals, materials science, and chemical research. This compound features a cyclobutyl group, a hydroxyethyl group, and a triazole ring, which contribute to its unique chemical properties.
Métodos De Preparación
The synthesis of 5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves multiple steps, including the formation of the triazole ring and the introduction of the cyclobutyl and hydroxyethyl groups. Common synthetic routes may involve:
Cycloaddition Reactions: The formation of the triazole ring can be achieved through cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition.
Functional Group Introduction: The cyclobutyl and hydroxyethyl groups can be introduced through various organic reactions, including alkylation and hydroxylation.
Industrial production methods may involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The triazole ring can participate in reduction reactions under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Industry: The compound may be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism by which 5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The triazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-Cyclobutyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:
1,2,3-Triazole-4-carboxylic acid: Lacks the cyclobutyl and hydroxyethyl groups, resulting in different chemical properties.
5-Phenyl-1-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxylic acid: Contains a phenyl group instead of a cyclobutyl group, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H13N3O3 |
|---|---|
Peso molecular |
211.22 g/mol |
Nombre IUPAC |
5-cyclobutyl-1-(2-hydroxyethyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C9H13N3O3/c13-5-4-12-8(6-2-1-3-6)7(9(14)15)10-11-12/h6,13H,1-5H2,(H,14,15) |
Clave InChI |
XRRJGJDWHKHHQV-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C1)C2=C(N=NN2CCO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


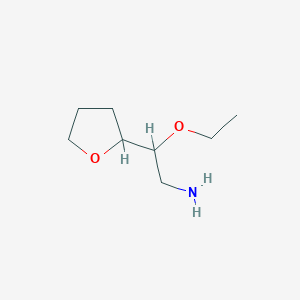
![N-[2-(aminomethyl)-3-fluorophenyl]methanesulfonamide](/img/structure/B13309507.png)
![{2-[(Pentan-3-yl)amino]phenyl}methanol](/img/structure/B13309515.png)

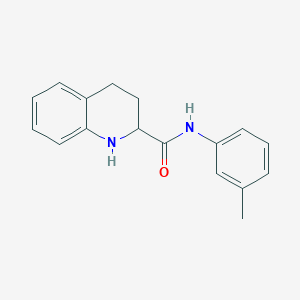


![4-{[3-(Methylsulfanyl)propyl]amino}pentan-1-ol](/img/structure/B13309535.png)


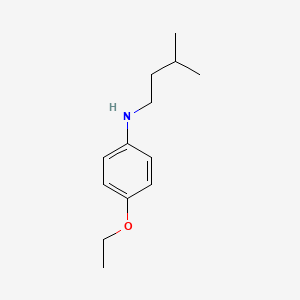
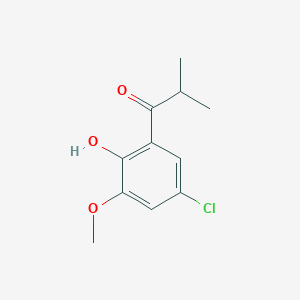
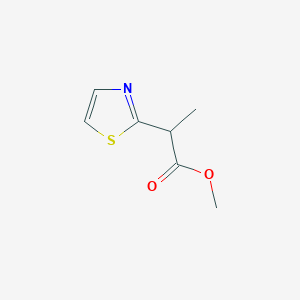
![2-([(2-Bromocycloheptyl)oxy]methyl)oxolane](/img/structure/B13309593.png)
